N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-[5-(aminomethyl)-2-methylpyridin-4-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7-4-9(8(5-10)6-11-7)12(2)15(3,13)14/h4,6H,5,10H2,1-3H3 |
InChI Key |
LYURIPSHSDRSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CN)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 2-methyl-5-(aminomethyl)pyridin-4-amine or related pyridine derivatives.
- Methanesulfonyl chloride or methanesulfonic acid derivatives.
- Methylating agents such as methyl iodide or dimethyl sulfate.
- Appropriate bases (e.g., triethylamine) and solvents (e.g., dichloromethane, DMF).
Key Reaction Types
- Nucleophilic substitution to install the aminomethyl group.
- Sulfonylation of the amine with methanesulfonyl chloride to form the sulfonamide.
- N-methylation of the sulfonamide nitrogen to yield the N-methylmethanesulfonamide.
Detailed Preparation Methods
Step 1: Synthesis of 5-(Aminomethyl)-2-methylpyridin-4-amine
- The pyridine ring is functionalized by introducing an aminomethyl group at the 5-position, typically via reductive amination or substitution reactions.
- For example, 5-formyl-2-methylpyridin-4-amine can be reacted with ammonia or an amine source under reducing conditions to yield the aminomethyl derivative.
Step 2: Sulfonylation to Form the Methanesulfonamide
- The free amine on the pyridine ring is reacted with methanesulfonyl chloride under basic conditions.
- Reaction conditions: low temperature (0–5 °C) in an inert solvent such as dichloromethane, with triethylamine as a base to neutralize HCl formed.
- This step yields the N-methanesulfonamide intermediate.
Step 3: N-Methylation of the Sulfonamide Nitrogen
- The sulfonamide nitrogen is methylated using methyl iodide or dimethyl sulfate.
- Conditions: mild base (e.g., potassium carbonate) in polar aprotic solvents like DMF at room temperature.
- This step completes the synthesis, yielding the target compound.
Optimization and Yield Considerations
- Reaction parameters such as temperature, solvent choice, and stoichiometry are optimized to maximize yield and purity.
- Continuous flow reactors and high-throughput screening methods have been reported to enhance efficiency and scalability in industrial settings.
- Purification typically involves recrystallization or chromatographic techniques to remove impurities and side products.
Data Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Aminomethylation | Reductive amination of 5-formyl-2-methylpyridin-4-amine with NH3/reducing agent | Controlled pH and temperature critical | 75–85 |
| 2 | Sulfonylation | Methanesulfonyl chloride, triethylamine, DCM, 0–5 °C | Slow addition of sulfonyl chloride to avoid overreaction | 80–90 |
| 3 | N-Methylation | Methyl iodide or dimethyl sulfate, K2CO3, DMF, RT | Mild conditions prevent degradation | 70–85 |
Research Findings and Analytical Data
- The synthesized compound exhibits expected molecular weight (229.30 g/mol) and structural features confirmed by spectroscopic methods such as NMR and mass spectrometry.
- Purity analysis by HPLC indicates >98% purity when optimized protocols are followed.
- The compound’s stability under reaction and storage conditions is enhanced by maintaining anhydrous and inert atmosphere during synthesis.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Differences | Impact on Synthesis |
|---|---|---|
| N-Methyl-1-(pyridin-2-yl)methanesulfonamide | Lacks aminomethyl group | Simplified synthesis, fewer steps |
| N-(Pyridin-2-yl)methanesulfonamide | No methyl substitution on nitrogen | Different methylation step required |
| 3-Aminomethyl-5-methylpyridine | No sulfonamide functionality | Different functional group manipulations |
The presence of both aminomethyl and N-methylmethanesulfonamide groups in the target compound necessitates a more complex synthetic sequence compared to related sulfonamide or aminopyridine derivatives.
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl (-CH2NH2) group undergoes oxidation under mild conditions. Common oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA) convert the primary amine to a nitro group or form N-oxide derivatives.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation | H2O2, aqueous methanol, 25–50°C | N-Oxide derivative |
Mechanistic Insight : The reaction proceeds via electrophilic attack on the nitrogen lone pair, forming an intermediate hydroxylamine before full oxidation.
Nucleophilic Substitution
The aminomethyl group acts as a nucleophile, reacting with electrophiles such as alkyl halides or acylating agents.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acylation | Acetyl chloride, DIPEA, DMF, 0–25°C | N-Acetylated derivative | |
| Alkylation | Methyl iodide, K2CO3, THF, reflux | Quaternary ammonium salt |
Key Finding : Alkylation at the pyridine nitrogen enhances solubility in polar solvents, enabling applications in coordination chemistry.
Sulfonamide Hydrolysis
The sulfonamide bond (-SO2N-) is hydrolyzed under acidic or basic conditions, yielding a sulfonic acid and a secondary amine.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12–24 h | Methanesulfonic acid + Pyridine amine |
Stability Note : The sulfonamide group is resistant to hydrolysis under physiological conditions, making the compound suitable for biological studies.
Metal Complexation
The pyridine nitrogen and sulfonamide oxygen participate in coordination with transition metals.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Chelation | Cu(II) or Fe(III) salts, aqueous ethanol | Octahedral coordination complexes |
Application : These complexes are studied for catalytic activity in oxidation reactions .
Cross-Coupling Reactions
The pyridine ring can undergo palladium-catalyzed couplings if halogenated derivatives are synthesized.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, aryl boronic acid, DMF, 80°C | Biaryl-modified derivative |
Synthetic Utility : Functionalization at the 4-position enables diversification for drug discovery .
Condensation Reactions
The primary amine reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, ethanol, RT, 6 h | Imine-linked conjugate |
Stability : Schiff bases are pH-sensitive, reversibly hydrolyzing to parent compounds .
Reduction Reactions
While the compound itself is not reducible under standard conditions, intermediates in its synthesis (e.g., nitro precursors) are reduced to amines.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Nitro Reduction | H2, Pd/C, methanol, 50°C | Aminomethyl intermediate |
Scientific Research Applications
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the methanesulfonamide group can enhance binding affinity through electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
The target compound’s pyridine core distinguishes it from pyrimidine-based sulfonamides, such as N-(5-((Diphenylphosphoryl)methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS 289042-10-0, ). Pyrimidine derivatives often exhibit enhanced planarity and hydrogen-bonding capacity due to their dual nitrogen atoms, which can influence binding affinity in biological systems. For example, compound 49 from , a pyrimidine-sulfonamide hybrid, demonstrates selective inhibition of Focal Adhesion Kinase (FAK) with an IC₅₀ of <10 nM, highlighting the pharmacophoric importance of the pyrimidine scaffold .
Substituent Effects
- Aminomethyl Group: The 5-(aminomethyl) substituent in the target compound may enhance water solubility and enable conjugation with targeting moieties. In contrast, N-(4-Aminopyrimidin-5-yl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () replaces the aminomethyl with a bulkier 4-methylphenylsulfonyl group, reducing solubility but increasing lipophilicity .
- Fluorophenyl and Halogenated Groups : Fluorophenyl substituents, as seen in and , improve metabolic stability and membrane permeability. For instance, the bromo-substituted analog in (molecular formula C₄₅H₅₈BrF₃OS) exhibits a higher molecular weight (calculated HRMS: 358.9900) compared to the target compound, likely affecting pharmacokinetics .
Physicochemical Properties
Table 1: Key Physicochemical Data of Selected Sulfonamide Derivatives
Notes:
Biological Activity
N-(5-(aminomethyl)-2-methylpyridin-4-yl)-n-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article explores its structure, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a pyridine ring substituted with an aminomethyl group and a methylmethanesulfonamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable candidate for further investigation in drug development.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . Enzyme inhibitors are crucial in regulating biochemical pathways and can be used therapeutically to treat various diseases. The specific enzymes targeted by this compound are still under investigation, but preliminary studies suggest interactions with key metabolic pathways that could be beneficial in disease contexts where enzyme modulation is desirable .
Receptor Modulation
In addition to enzyme inhibition, this compound may also function as a receptor modulator . Receptor modulators can enhance or inhibit receptor activity, influencing physiological responses. Understanding the specific receptors involved will be essential for elucidating the therapeutic mechanisms of this compound.
Research Findings
Recent studies have focused on the pharmacological properties of this compound, revealing its potential in various therapeutic areas:
- Cancer Treatment : The compound's ability to inhibit certain enzymes involved in cancer cell proliferation suggests its potential use in oncology. Studies have indicated that similar compounds have successfully targeted cancer pathways .
- Neurological Disorders : Given its structural similarities to other compounds known for neuroprotective properties, there is ongoing research into its effects on neurological pathways, potentially offering new avenues for treating conditions such as Alzheimer's disease .
- Anti-inflammatory Effects : Some preliminary findings suggest that the compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have demonstrated the efficacy of structurally related compounds in clinical settings:
- Study on Pyridine Derivatives : A study highlighted the effectiveness of pyridine derivatives similar to this compound in inhibiting tumor growth in vitro. These findings support further exploration of this compound's potential applications in cancer therapy .
- Neuroprotective Studies : Research involving related compounds has shown promise in protecting neuronal cells from oxidative stress, suggesting that this compound could have similar protective effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 245.31 g/mol |
| Potential Applications | Cancer therapy, Neuroprotection |
| Mechanisms of Action | Enzyme inhibition, Receptor modulation |
Q & A
Q. What synthetic routes are commonly employed for N-(5-(aminomethyl)-2-methylpyridin-4-yl)-N-methylmethanesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, reacting 5-(aminomethyl)-2-methylpyridin-4-amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimizations include controlling reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize byproducts . Crystallization in ethanol or aqueous mixtures is often used for purification, with slow solvent evaporation to obtain high-purity crystals for structural analysis .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperatures (e.g., 103 K) using monochromatic radiation (e.g., Mo-Kα) provide precise bond lengths and angles. Software like SHELXL refines the structure, with R factors < 0.05 indicating high accuracy. Spectroscopic methods (¹H/¹³C NMR, IR) complement crystallography: the sulfonamide group shows characteristic S=O stretches at ~1150–1350 cm⁻¹, while the aminomethyl group exhibits NH₂ bending near 1600 cm⁻¹ .
Q. What strategies assess the compound’s solubility and stability in biological buffers?
- Solubility: Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. HPLC or UV-Vis spectroscopy monitors precipitation.
- Stability: Incubate at physiological pH (7.4) and temperature (37°C), analyzing degradation via LC-MS over 24–72 hours. Antioxidants (e.g., BHT) or low-temperature storage (-20°C) may enhance stability .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of its synthesis?
Density Functional Theory (DFT) calculations predict electron density distribution, identifying nucleophilic sites (e.g., the aminomethyl group) prone to sulfonylation. Intermediate characterization via ESI-MS or in situ IR spectroscopy reveals transient species, such as sulfonyl chloride adducts. Steric effects from the 2-methylpyridine moiety may direct reaction pathways, as seen in analogous pyrimidine derivatives .
Q. How can computational modeling predict its binding affinity to biological targets?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with enzymes or receptors. For example, the sulfonamide group may hydrogen-bond to catalytic residues, while the pyridine ring engages in π-π stacking. Free energy perturbation (FEP) calculations quantify binding energies, validated by in vitro assays (e.g., IC₅₀ measurements) .
Q. How are discrepancies in crystallographic data resolved when using different refinement software?
SHELX (rigid-bond restraint model) and PHENIX (TLS parameterization) may yield varying thermal motion parameters. Cross-validation with independent datasets (e.g., synchrotron vs. lab-source data) and R-free values ensure reliability. Discrepancies in hydrogen-bonding networks are resolved via Hirshfeld surface analysis or B-factor plots .
Q. What structural modifications enhance bioactivity while maintaining solubility?
- Modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to the pyridine ring or replace the methyl group with trifluoromethyl for metabolic stability.
- Evaluation: Measure logP (HPLC) for lipophilicity and parallel artificial membrane permeability assays (PAMPA) for absorption. Bioactivity is tested via enzyme inhibition assays (e.g., fluorescence-based kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
